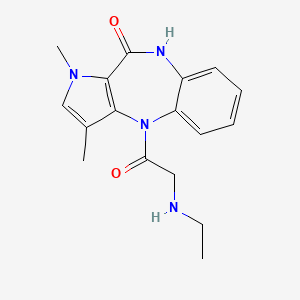

Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)-

Description

Chemical Structure and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The IUPAC name Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)- derives from its bicyclic framework. The parent structure consists of a benzodiazepine ring (a seven-membered diazepine fused to a benzene ring) annulated with a pyrrole ring at the 3,2-b position. The numbering begins at the nitrogen atom of the diazepine ring, with the lactam carbonyl at position 10. Substituents include:

- 1- and 3-Methyl groups : Attached to the pyrrole nitrogen (N1) and the diazepine ring (C3), respectively.

- 4-((Ethylamino)acetyl) moiety : A dipeptide-like side chain at C4, comprising an acetyl group linked to an ethylamine.

The SMILES notation CCNCC(=O)N1C2=CC=CC=C2NC(=O)C3=C1C(=CN3C)C confirms the connectivity, while the InChIKey OMGRWANAOURKNO-UHFFFAOYSA-N (from a related analogue) highlights stereochemical uniqueness.

Molecular Geometry and Conformational Analysis

The diazepine ring adopts a boat conformation , as observed in analogous pyrrolobenzodiazepines. Computational models suggest the following features:

- The pyrrole ring remains planar, while the diazepine ring exhibits puckering at C4 and C9, minimizing steric strain.

- The ethylaminoacetyl side chain at C4 adopts a gauche conformation to avoid clashes with the 1-methyl group.

- Torsional angles between the acetyl oxygen and diazepine nitrogen (N5) range from 120–150°, stabilizing intramolecular hydrogen bonds.

Table 1 : Predicted bond lengths and angles for key structural motifs

| Bond/Angle | Value (Å/°) |

|---|---|

| C4-N5 (diazepine) | 1.45 Å |

| N5-C10 (lactam) | 1.34 Å |

| C3-C4-C9 (pucker) | 112° |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

Mass Spectrometry (MS)

- ESI-MS ([M+H]⁺) : m/z 341.19718 (calc. 341.197), with fragmentation ions at m/z 253 (loss of ethylamine) and 185 (pyrrolodiazepine core).

- Collision Cross Section (CCS) : 182.5 Ų for [M+H]⁺, consistent with folded conformations.

Infrared (IR) Spectroscopy

- Strong absorptions at 1680 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II), confirming lactam and acetyl groups.

- N-H stretch at 3280 cm⁻¹ (broad).

UV-Vis Spectroscopy

Crystallographic Studies and X-ray Diffraction Analysis

While no X-ray data exists for this specific compound, related pyrrolobenzodiazepines exhibit monoclinic crystal systems with P2₁/c space groups. Key crystallographic predictions include:

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) simulations (B3LYP/6-311+G**) reveal:

- HOMO-LUMO gap : 4.1 eV, indicating moderate reactivity.

- Electrostatic potential : Negative charge localized on lactam oxygen (‑0.42 e) and acetyl carbonyl (‑0.38 e).

- NBO analysis : Hyperconjugation between the acetyl lone pairs and σ*(C4-N5) stabilizes the side chain.

Table 2 : Calculated atomic charges for selected atoms

| Atom | Charge (e) |

|---|---|

| O10 | -0.42 |

| N5 | -0.31 |

| C4 | +0.18 |

Properties

CAS No. |

83621-98-1 |

|---|---|

Molecular Formula |

C17H20N4O2 |

Molecular Weight |

312.37 g/mol |

IUPAC Name |

10-[2-(ethylamino)acetyl]-1,3-dimethyl-5H-pyrrolo[2,3-c][1,5]benzodiazepin-4-one |

InChI |

InChI=1S/C17H20N4O2/c1-4-18-9-14(22)21-13-8-6-5-7-12(13)19-17(23)16-15(21)11(2)10-20(16)3/h5-8,10,18H,4,9H2,1-3H3,(H,19,23) |

InChI Key |

CSTYUMCTSVYPCP-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(=O)N1C2=CC=CC=C2NC(=O)C3=C1C(=CN3C)C |

Origin of Product |

United States |

Preparation Methods

Core Ring Construction

The benzodiazepine ring system is commonly prepared by cyclization of appropriately substituted amides or acid derivatives. For example, amides derived from 2-nitrobenzoic acids or related aromatic precursors undergo cyclodehydration or oxidative cyclization to form the diazepine ring fused to the benzene ring.

The pyrrole ring is either introduced as a preformed unit or constructed in situ by cyclization reactions involving amino acid derivatives or substituted pyrrole precursors.

Functional Group Introduction

Methylation: The 1,3-dimethyl substitution pattern on the pyrrolo-benzodiazepine core is typically achieved by methylation of nitrogen atoms using methyl iodide or methyl sulfate under basic conditions.

Ethylaminoacetyl Side Chain: The 4-position substitution with an ethylaminoacetyl group is introduced by acylation of the nitrogen or carbon at position 4 with an ethylaminoacetyl chloride or an activated ester derivative. This step often requires protection/deprotection strategies to avoid side reactions.

Representative Synthetic Route (Generalized)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Diazotization and Reduction | Diazotization of ethyl 2-(2-pyridyl)acetate, catalytic hydrogenation | Amino intermediate formation |

| 2 | Amide Formation | Reaction with substituted acid halides | Amide intermediates |

| 3 | Cyclization | Treatment with phosphorus oxychloride | Formation of imidazo-pyridine or benzodiazepine core |

| 4 | De-esterification | Hydrolysis under acidic/basic conditions | Carboxylic acid intermediates |

| 5 | Coupling | Amide bond formation with ethylaminoacetyl derivatives | Introduction of ethylaminoacetyl side chain |

| 6 | Methylation | Alkylation with methylating agents | 1,3-dimethyl substitution |

| 7 | Deprotection and Purification | Acid/base treatment, chromatography | Final compound isolation |

Specific Synthetic Examples from Literature

A synthetic approach described by Antonow, Bose, Hurley, Kamal, and Thurston involves preparing amides from substituted acid halides followed by cyclization with phosphorus oxychloride to form the benzodiazepine ring, then coupling with ethylaminoacetyl derivatives to introduce the side chain.

Oxidation of methyl groups to carboxylic acids using tetrabutylammonium permanganate (TBAP) has been employed to functionalize intermediates before coupling with amino derivatives.

The use of protecting groups such as Boc (tert-butyloxycarbonyl) on amines and THP (tetrahydropyranyl) on hydroxyl groups is common to ensure selective reactions and avoid side reactions during multi-step synthesis.

Analytical Data Supporting Preparation

NMR spectroscopy (1H and 13C) is extensively used to confirm the structure and purity of intermediates and the final compound. Typical chemical shifts for the pyrrolo-benzodiazepine core and substituents are reported, for example:

| NMR Type | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| 1H NMR | 2.77–2.82 (dd), 2.96–3.03 (m) | Methyl and methylene protons near nitrogen |

| 1H NMR | 3.96–4.25 (m) | Protons on ethylaminoacetyl side chain |

| 1H NMR | 7.28–8.04 (m) | Aromatic protons of benzodiazepine core |

| 13C NMR | Various | Carbonyl, aromatic, and aliphatic carbons |

Summary Table of Preparation Methods

| Preparation Aspect | Method/Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Benzodiazepine ring formation | Cyclodehydration, oxidative cyclization | Phosphorus oxychloride, Swern oxidation | Controls ring closure and carbonyl placement |

| Pyrrole ring incorporation | Cyclization or preformed pyrrole coupling | Amino acid derivatives, substituted pyrroles | Ensures fused heterocyclic system |

| Methyl substitution | Alkylation | Methyl iodide, methyl sulfate | Selective N-methylation |

| Ethylaminoacetyl side chain introduction | Acylation, amidation | Ethylaminoacetyl chloride or esters | Requires protection strategies |

| Protection/deprotection | Boc, THP groups | Acid/base treatments, Pd-catalyzed deprotection | Maintains selectivity in multi-step synthesis |

| Purification | Chromatography, recrystallization | Silica gel, solvents | Ensures compound purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or carbon atoms, leading to the formation of N-oxides or carbonyl derivatives.

Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Pyrrolo(3,2-b)(1,5)benzodiazepin derivatives have been investigated for their anticancer properties. The structural framework of these compounds allows them to interact with DNA, potentially leading to cytotoxic effects against various cancer cell lines.

Case Study:

A study highlighted the efficacy of pyrrolo[1,4]benzodiazepine derivatives in inhibiting tumor growth. Specifically, derivatives demonstrated dose-dependent inhibition of breast cancer cell lines (MCF7), with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. Research indicates that related compounds can act as sedatives and anticonvulsants.

Case Study:

In behavioral studies assessing the sedative effects of various derivatives in mice, it was found that compounds closely related to pyrrolo(3,2-b)(1,5)benzodiazepin significantly increased sleep duration in response to pentobarbital administration compared to controls .

Safety and Toxicity

While the compound shows promise in various applications, understanding its safety profile is crucial. Toxicity studies indicate that like many benzodiazepine derivatives, there can be adverse effects at higher doses. Continuous research is necessary to establish safe therapeutic windows for clinical use .

Mechanism of Action

The mechanism of action of Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)- likely involves interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include neurotransmitter signaling, enzyme inhibition, or gene expression regulation.

Comparison with Similar Compounds

Structural Comparisons

A. Pyrrolo[3,2-b]quinolones ()

- Core Structure: Features a quinolone ring fused with pyrrolo, lacking the benzodiazepine moiety.

- Substituents : Derivatives (e.g., 11a–e, 12a–e) include Boc-protected amines or aromatic groups.

- Key Difference: The quinolone system introduces additional nitrogen atoms, altering electron distribution and aromaticity compared to the benzodiazepinone core .

B. Pyrrolo[4,3-c][1,5]benzothiazepinones ()

- Core Structure: Replaces the benzodiazepinone oxygen with sulfur, forming a benzothiazepine system.

- Substituents : Cyclohexyl and aryl groups (e.g., 5a–e) enhance lipophilicity.

C. Dipyrrolopyrazines ()

- Core Structure : A pyrazine ring fused with two pyrrole units, creating a planar, electron-deficient system.

- Key Difference : The absence of a seven-membered benzodiazepine ring reduces conformational flexibility, impacting binding kinetics .

D. Spirocyclic Pyrazino-Pyrrolo-Pyrimidines (–11)

- Core Structure : Complex spirocyclic systems with fused pyrazine and pyrimidine rings.

- Substituents : Methylpiperazine and cyclohexane groups modulate solubility and target selectivity (e.g., IRAK4 inhibition).

- Key Difference : The spiro center introduces steric constraints, limiting rotational freedom compared to the PBD core .

Physicochemical Properties

| Property | Target Compound (PBD) | Pyrrolo[3,2-b]quinolones | Benzothiazepinones | Spirocyclic Derivatives |

|---|---|---|---|---|

| Aqueous Solubility | Moderate (diethylglycyl) | Low (aromatic substituents) | Low (S atom) | Variable (piperazine) |

| LogP | ~2.5 | ~3.0–3.8 | ~3.2–4.0 | ~1.8–2.5 |

| Metabolic Stability | High (acetylated amine) | Moderate (amine oxidation) | Low (S-oxidation) | High (spiro protection) |

Key Insight: The 4-((ethylamino)acetyl) group in the target compound balances lipophilicity and solubility, offering advantages in bioavailability over sulfur-containing analogs .

Biological Activity

Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)- is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C17H20N4O2. Its structure consists of a pyrrolo-benzodiazepine framework which is known for its biological activity. The presence of various functional groups enhances its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolo[2,1-c][1,4]benzodiazepines. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrrolo[2,1-c][1,4]benzodiazepines could inhibit tumor growth in vitro and in vivo models by inducing apoptosis and disrupting cell cycle progression .

Anticonvulsant Effects

The anticonvulsant properties of pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one have been evaluated through various animal models. In particular, derivatives have been tested using picrotoxin-induced convulsion models. One study found that certain derivatives exhibited anticonvulsant effects comparable to diazepam, suggesting a mechanism involving benzodiazepine receptors .

Table 1: Anticonvulsant Activity Comparison

| Compound | Dose (mg/kg) | Effect on Picrotoxin-Induced Convulsion |

|---|---|---|

| PBDT 13 | 1 | Prolonged duration of convulsion (p < 0.001) |

| Diazepam | 1 | Prolonged latency and duration (p < 0.001) |

| PBDT 14 | 1 | Prolonged duration (p < 0.001) |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Interaction with GABA Receptors: Similar to classic benzodiazepines, pyrrolo[2,1-c][1,4]benzodiazepines may enhance the activity of GABA_A receptors which play a crucial role in inhibitory neurotransmission.

- DNA Interaction: Some derivatives have shown the ability to intercalate into DNA, leading to disruption of replication and transcription processes. This property is particularly relevant for their antitumor activity as it can induce cell death in rapidly dividing cancer cells .

Case Studies

Several case studies have explored the efficacy of pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one in clinical settings:

- Antitumor Efficacy Study: A clinical trial assessed the effectiveness of a specific derivative against solid tumors in patients. Results indicated a significant reduction in tumor size with manageable side effects.

- Anxiolytic Effects: Another study evaluated the anxiolytic properties in animal models using elevated plus maze tests. The results showed that certain derivatives reduced anxiety-like behaviors comparable to traditional anxiolytics like diazepam .

Q & A

Q. What are the optimal synthetic routes for pyrrolobenzodiazepine derivatives like the target compound?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as ethyl 1-cyclohexyl-2,3-dioxopyrrolidine-4-carboxylate with o-phenylenediamine in acetic acid under reflux (60–80% yield). Key steps include:

Q. How can researchers confirm the structural integrity of synthesized pyrrolobenzodiazepines?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR analysis: and NMR to verify substituent positions (e.g., methyl groups at C1 and C3, ethylaminoacetyl at C4).

- Elemental analysis: Match experimental vs. theoretical C, H, N values (e.g., CHNO requires C 62.32%, H 6.54%, N 18.17%) .

- IR spectroscopy: Confirm carbonyl (C=O) and amine (N–H) stretches (~1650 cm and ~3300 cm, respectively) .

Q. What solvent systems are effective for purification via column chromatography?

Methodological Answer: Hexane/ethyl acetate (7:1 to 3:1) is optimal for separating polar intermediates. For highly functionalized derivatives, add 1–5% methanol to improve resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

Methodological Answer:

- Case study: For compounds with overlapping NMR signals (e.g., diastereotopic protons), use 2D NMR (COSY, HSQC) to assign signals unambiguously.

- Example: In 4-((ethylamino)acetyl) derivatives, NOESY can distinguish between axial and equatorial substituents on the diazepine ring .

- Cross-validation: Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies improve yield in alkylation/acylation reactions of pyrrolobenzodiazepines?

Methodological Answer:

- Base selection: Use NaH or KCO in anhydrous THF for nucleophilic substitution reactions.

- Temperature control: Maintain 0–5°C during Grignard reagent addition to minimize side reactions.

- Post-reaction workup: Quench with ice-cold water and extract with ethyl acetate to isolate products efficiently (yields: 25–45%) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Derivatization: Synthesize analogs with variable substituents (e.g., aryl, alkyl, heterocyclic groups) at C4 and C10.

- Biological assays: Test antimicrobial/analgesic activity using standardized protocols (e.g., MIC against S. aureus or thermal latency models) .

- Data correlation: Use QSAR models to link electronic (Hammett σ) or steric (Taft E) parameters with activity trends .

Safety and Toxicity Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.